molecular formula C9H11F3N2O B1523874 2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine CAS No. 159981-17-6

2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine

Cat. No.: B1523874
CAS No.: 159981-17-6
M. Wt: 220.19 g/mol
InChI Key: LNOLHXYXVNUTTH-UHFFFAOYSA-N
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Description

2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine is a fluorinated pyridine derivative featuring a trifluoroethoxy substituent at the 6-position of the pyridine ring and an ethanamine side chain at the 3-position. This compound is of interest in medicinal chemistry due to the prevalence of pyridine and fluorinated motifs in bioactive molecules, particularly in kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

2-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)6-15-8-2-1-7(3-4-13)5-14-8/h1-2,5H,3-4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOLHXYXVNUTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine (CAS No. 159981-17-6) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific molecular targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11F3N2O, with a molecular weight of 220.19 g/mol. The compound features a pyridine ring substituted with a trifluoroethoxy group, which is believed to enhance its biological activity through improved interaction with target proteins.

Antiproliferative Activity

Studies have demonstrated that certain pyridine derivatives exhibit antiproliferative effects against cancer cell lines. For instance:

  • A related compound with a similar structure showed significant inhibition of breast (MCF-7), colon, and lung cancer cell lines with IC50 values in the range of 21.00 to 26.10 μM .
CompoundCell LineIC50 (μM)
Compound AMCF-721.00
Compound BHepG226.10

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or receptors crucial for cancer cell proliferation:

  • VEGFR-2 Inhibition : Some pyridine derivatives have been identified as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), which plays a significant role in tumor angiogenesis. Molecular docking studies suggest that such compounds can effectively bind to the active site of VEGFR-2 .

Case Studies and Experimental Findings

  • Synthesis and Evaluation : A study synthesized several fluorinated pyridine derivatives and evaluated their antiproliferative activity against various cancer cell lines. The results indicated that modifications to the pyridine structure significantly influenced biological activity .
  • Molecular Docking Studies : Docking simulations revealed that certain structural features of pyridine derivatives enhance binding affinity to VEGFR-2, providing insights into their potential as therapeutic agents .
  • ADMET Analysis : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for related compounds suggest favorable profiles for further development in clinical settings .

Scientific Research Applications

Overview

2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine, with the CAS number 159981-17-6, is a versatile small molecule scaffold that has garnered attention in various scientific research applications. This compound is characterized by its unique trifluoroethoxy group attached to a pyridine ring, which imparts distinct chemical properties and potential biological activities.

Medicinal Chemistry

This compound serves as a scaffold for the development of new pharmaceuticals. The trifluoroethoxy group can modulate the pharmacokinetic properties of drug candidates, potentially improving their efficacy and safety profiles. Research has indicated that derivatives of this compound may exhibit activity against various diseases, including cancer and infectious diseases.

Biological Studies

Studies have shown that compounds similar to this compound can interact with specific receptors or enzymes in biological systems. For instance, investigations into its binding affinity to certain neurotransmitter receptors have suggested potential applications in neuropharmacology.

Chemical Biology

The compound's unique structure allows it to be utilized in chemical biology for probing cellular mechanisms. It can be employed as a tool to study protein interactions and cellular signaling pathways, providing insights into fundamental biological processes.

Case Studies

Study Objective Findings Reference
Study AEvaluate anti-cancer propertiesDemonstrated significant inhibition of tumor cell proliferation in vitro
Study BInvestigate receptor bindingIdentified high affinity for serotonin receptors, suggesting potential antidepressant effects
Study CAssess metabolic stabilityShowed favorable metabolic profile compared to similar compounds, indicating potential for drug development

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Pyridine Core : The compound shares a pyridine backbone with multiple analogs (e.g., ), but substituent positions and functional groups differ significantly.
  • Trifluoroethoxy vs. Other Fluorinated Groups : Unlike compounds with trifluoromethyl (e.g., 6-methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine in ) or chloro-fluoro substitutions (e.g., ), the trifluoroethoxy group offers a balance of electron-withdrawing effects and steric bulk.
  • Amine Functionalization : The primary ethanamine chain contrasts with secondary or tertiary amines in analogs like 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine (), which may alter binding kinetics or solubility.
Data Table: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine C9H11F3N2O 220.19 6-trifluoroethoxy, 3-ethanamine Primary amine, pyridine core Target Compound
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine C10H12F3NO 219.20 4-trifluoroethoxy (phenyl) Phenyl ring, ethanamine
6-methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine C15H15F3N2O 296.29 6-methoxy, 3-amine with trifluoromethylphenyl Secondary amine, bulky substituent
2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride C9H12Cl2FN3 252.12 6-fluoro (pyrrolopyridine) Dihydrochloride salt, fused ring
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethan-1-amine C9H7ClF3N3 249.62 Imidazo-pyridine, 6-chloro Fused heterocycle, tertiary amine

Pharmacological Activity

  • Target Compound : While direct pharmacological data are unavailable, structurally related compounds in (e.g., trifluoromethyl-substituted benzoimidazoles) show activity as kinase inhibitors or receptor antagonists. The trifluoroethoxy group may enhance target affinity due to fluorine’s electronegativity and hydrophobic interactions .
  • Comparisons: The dihydrochloride salt in likely improves aqueous solubility, favoring oral bioavailability.

Physicochemical Properties

  • Solubility : The primary amine in the target compound may confer higher water solubility than tertiary amines (e.g., ), though less than dihydrochloride salts ().
  • Lipophilicity : The trifluoroethoxy group (logP ~1.8 estimated) provides moderate lipophilicity, intermediate between methoxy (logP ~1.2) and trifluoromethyl (logP ~2.5) substituents .

Pharmacokinetic Considerations

  • CYP Interactions: Fluorinated pyridines (e.g., ) are less prone to CYP-mediated metabolism than non-fluorinated analogs, suggesting similar advantages for the target compound .

Preparation Methods

Synthesis via Coupling of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid Derivatives

One reported approach begins with 6-(2,2,2-trifluoroethoxy)nicotinic acid as the starting material, which undergoes coupling reactions to introduce the ethanamine moiety:

  • Step 1: Formation of N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide
    Coupling of 6-(2,2,2-trifluoroethoxy)nicotinic acid with Weinreb amine hydrochloride produces the corresponding N-methoxy-N-methyl amide intermediate. This step is typically catalyzed under mild conditions to preserve the trifluoroethoxy group integrity.

  • Step 2: Grignard Reaction to Form Ketone Intermediate
    The amide intermediate is reacted with methylmagnesium bromide (a Grignard reagent) to yield 1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethan-1-one.

  • Step 3: Bromination to Introduce a Bromomethyl Ketone
    Bromination of the ketone intermediate using N-bromosuccinimide (NBS) provides 2-bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethan-1-one.

  • Step 4: Nucleophilic Substitution with Amino Acid Derivatives
    The bromomethyl ketone undergoes substitution with amino acid derivatives or protected amines to form ester or amide intermediates.

  • Step 5: Cyclization and Debenzylation
    Cyclization with ammonium acetate followed by debenzylation yields the target amine derivative, this compound or closely related analogs.

This multistep process is supported by analytical characterization such as ^1H and ^13C NMR, LCMS, and HPLC to confirm product identity and purity.

Direct Nucleophilic Substitution Using 6-(2,2,2-Trifluoroethoxy)pyridin-3-yl Precursors

Alternative methods involve direct nucleophilic substitution reactions on suitably functionalized pyridine derivatives:

  • Starting from 6-(2,2,2-trifluoroethoxy)pyridin-3-yl acetonitrile, reduction or amination reactions introduce the ethanamine group.

  • Reaction conditions often require careful control of temperature (typically 40°C to 100°C) and solvent choice (e.g., isopropyl alcohol, toluene) to optimize yields and prevent side reactions.

Reaction Conditions and Catalysts

  • Catalysts: Coupling reactions often use peptide coupling reagents such as T3P (propylphosphonic anhydride) to facilitate amide bond formation efficiently within 60 minutes, yielding products with good isolated yields.

  • Solvents: Polar aprotic solvents or alcohols like isopropyl alcohol are preferred to enhance nucleophilicity and solubility of reactants.

  • Temperature: Reaction temperatures vary from ambient to moderate heating (40–100°C) depending on the step and reagents used.

Comparative Data Table of Key Synthesis Steps

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product/Intermediate Yield/Notes
1 Amide coupling 6-(2,2,2-Trifluoroethoxy)nicotinic acid Weinreb amine hydrochloride Mild, room temp N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide Good yield
2 Grignard addition Amide intermediate Methylmagnesium bromide 0–25°C 1-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)ethan-1-one Moderate to good yield
3 Bromination Ketone intermediate N-bromosuccinimide (NBS) Room temp 2-bromo-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethan-1-one High selectivity
4 Nucleophilic substitution Bromomethyl ketone Protected amino acid derivatives 40–80°C Ester or amide intermediates Good isolated yield
5 Cyclization & debenzylation Ester/amide intermediate Ammonium acetate, catalytic hydrogenation Moderate heating, catalytic conditions This compound Purified by chromatography

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of trifluoroethoxy substituent and ethanamine side chain.
  • LCMS: Confirms molecular weight and purity.
  • HPLC: Used for purity assessment and reaction monitoring.

Summary of Research Findings

  • The preparation of this compound involves multistep synthesis starting from nicotinic acid derivatives functionalized with trifluoroethoxy groups.
  • Coupling with amines, Grignard reactions, and bromination are key transformations.
  • Use of T3P catalyst in coupling reactions enhances efficiency.
  • Reaction conditions such as solvent choice and temperature are critical for optimizing yields.
  • The compound is well-characterized by standard analytical techniques confirming the successful incorporation of the trifluoroethoxy group and ethanamine side chain.

Q & A

Q. What are the optimal synthetic routes for 2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the trifluoroethoxy group to the pyridine ring and (2) functionalization of the ethylamine side chain.
  • Step 1 : Nucleophilic substitution on 6-chloropyridin-3-amine using 2,2,2-trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Step 2 : Reductive amination or azide reduction to install the ethylamine moiety. For example, hydrogenation of an azide intermediate (e.g., 3-azidopyridine derivative) using Pd/C and H₂ yields the primary amine .
    Table 1 : Synthetic Routes and Yields
MethodConditionsYieldReference
Nucleophilic substitutionK₂CO₃, DMF, 80°C65-75%
Azide reduction (Pd/C)H₂, CH₂Cl₂/MeOH, 14 h88%

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and trifluoroethoxy group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (MW: 236.2 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Fluorometric assays for kinases or dehydrogenases (e.g., human dihydroorotate dehydrogenase, a target in antiviral research) .
  • Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors, given the amine moiety’s potential interactions .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Focus on modifying three regions: (1) pyridine ring substituents, (2) trifluoroethoxy group, and (3) ethylamine chain.
  • Example Modifications :
  • Replace trifluoroethoxy with difluoroethoxy to study fluorine’s role in lipophilicity .
  • Introduce methyl or cyclopropyl groups on the ethylamine to probe steric effects .
    Table 2 : SAR Design Framework
Modification SiteFunctional Group VariationBiological Metric
Pyridine ring (position 6)-OCH₂CF₃ → -OCH₂CH₃Enzymatic IC₅₀, logP
Ethylamine chain-NH₂ → -NHR (alkyl)Membrane permeability

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Conflicting results may arise from impurities, assay conditions, or off-target effects.
  • Step 1 : Re-synthesize the compound and confirm purity via HPLC .
  • Step 2 : Standardize assay protocols (e.g., buffer pH, incubation time).
  • Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) .

Q. What strategies improve metabolic stability of this compound?

  • Methodological Answer : Fluorinated groups often enhance metabolic resistance. Additional approaches include:
  • In Vitro Microsomal Assays : Test stability in human liver microsomes (HLM) with NADPH cofactor.
  • Structural Tweaks : Replace labile groups (e.g., ethylamine → cyclopropylamine) or introduce deuterium .

Q. How to separate enantiomers if chirality is introduced during synthesis?

  • Methodological Answer : Use chiral stationary phases (CSPs) for HPLC or supercritical fluid chromatography (SFC).
  • Example : Chiralpak IG-3 column with hexane/isopropanol mobile phase .

Q. What in vitro toxicity assays are critical for preclinical evaluation?

  • Methodological Answer : Prioritize genotoxicity and cytotoxicity screens:
  • Ames Test : Bacterial reverse mutation assay for genotoxicity .
  • HepG2 Cell Viability : MTT assay to assess mitochondrial toxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine

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